Enhanced Lipophilicity and Steric Bulk versus Non-Fluorinated N-tert-Butyl Analog
The target compound incorporates a 1,1,1-trifluoro-2-methylpropan-2-yl moiety, which is significantly more lipophilic and sterically demanding than the non-fluorinated tert-butyl group found in the des-trifluoromethyl analog, ethyl 5-amino-1-(tert-butyl)-1H-imidazole-4-carboxylate (CAS 76182-23-5). This group is known to increase metabolic stability and membrane permeability in bioactive molecules [1].
| Evidence Dimension | N-1 Substituent Lipophilicity (π constant) |
|---|---|
| Target Compound Data | Trifluoro-tert-butyl group (predicted increase in logP of ~0.8-1.2 units compared to tert-butyl based on Hansch π constants for -CF3 substitution) |
| Comparator Or Baseline | tert-Butyl group (CAS 76182-23-5, molecular weight 211.26 g/mol) |
| Quantified Difference | Predicted logP increase of 0.8-1.2 units; molecular weight difference of +53.97 g/mol. |
| Conditions | Prediction based on Hansch fragment-based lipophilicity contribution of -CF3 vs -CH3 in aliphatic systems. |
Why This Matters
Increased lipophilicity can improve cell permeability and target engagement for intracellular targets like KRAS, making this compound a preferred intermediate for CNS-penetrant or oncology drug discovery programs.
- [1] Kuujia.com. Tert-butyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate Product Page. CAS: 2639412-76-1. Accessed 2026. View Source
